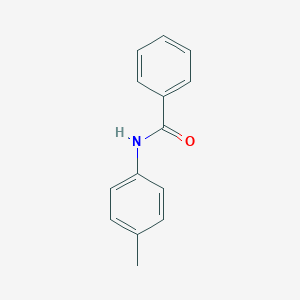
N-(2-hydroxy-5-nitrophenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-nitrophenyl)formamide, also known as HNPF, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C7H6N2O4. HNPF is a versatile compound that has been used in a variety of research applications due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-nitrophenyl)formamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. N-(2-hydroxy-5-nitrophenyl)formamide has also been used as a fluorescent probe for the detection of metal ions. In addition, N-(2-hydroxy-5-nitrophenyl)formamide has been used in the development of new materials such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-5-nitrophenyl)formamide is not fully understood. However, it has been suggested that N-(2-hydroxy-5-nitrophenyl)formamide may act as a nucleophile and form covalent bonds with proteins and other biomolecules. This interaction may result in changes in the structure and function of these biomolecules.
Biochemical and Physiological Effects
N-(2-hydroxy-5-nitrophenyl)formamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-hydroxy-5-nitrophenyl)formamide has also been shown to have antioxidant properties and may protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-5-nitrophenyl)formamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. N-(2-hydroxy-5-nitrophenyl)formamide is also a fluorescent probe, which makes it useful for the detection of metal ions. However, N-(2-hydroxy-5-nitrophenyl)formamide has some limitations. It is a toxic compound and must be handled with care. In addition, N-(2-hydroxy-5-nitrophenyl)formamide may react with other compounds in a complex mixture, which may make it difficult to isolate and study.
Zukünftige Richtungen
There are several future directions for the use of N-(2-hydroxy-5-nitrophenyl)formamide in scientific research. One potential application is in the development of new materials such as metal-organic frameworks. N-(2-hydroxy-5-nitrophenyl)formamide may also be used as a fluorescent probe for the detection of other biomolecules. In addition, further research is needed to fully understand the mechanism of action of N-(2-hydroxy-5-nitrophenyl)formamide and its potential applications in medicine and biotechnology.
Conclusion
N-(2-hydroxy-5-nitrophenyl)formamide is a versatile compound that has been widely used in scientific research. It has been used as a reagent in the synthesis of various organic compounds, a fluorescent probe for the detection of metal ions, and in the development of new materials such as metal-organic frameworks. N-(2-hydroxy-5-nitrophenyl)formamide has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of N-(2-hydroxy-5-nitrophenyl)formamide in medicine and biotechnology.
Eigenschaften
CAS-Nummer |
70886-35-0 |
|---|---|
Molekularformel |
C7H6N2O4 |
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-nitrophenyl)formamide |
InChI |
InChI=1S/C7H6N2O4/c10-4-8-6-3-5(9(12)13)1-2-7(6)11/h1-4,11H,(H,8,10) |
InChI-Schlüssel |
DBNAERXDKYYDSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O |
Andere CAS-Nummern |
70886-35-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

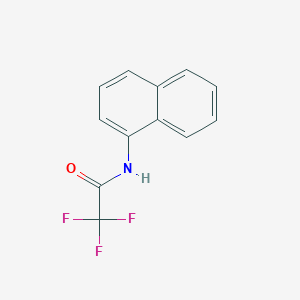
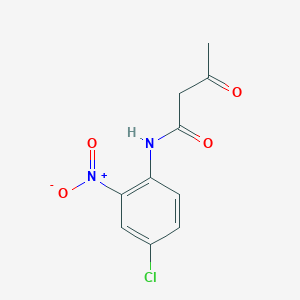
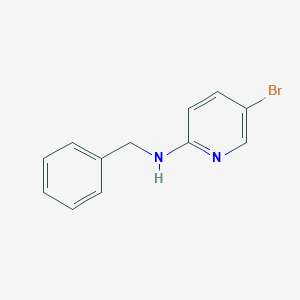


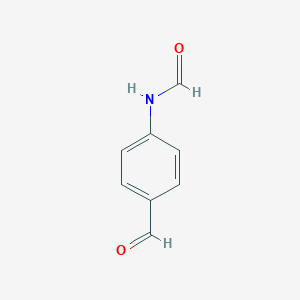

![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)
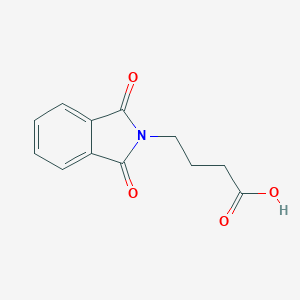

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
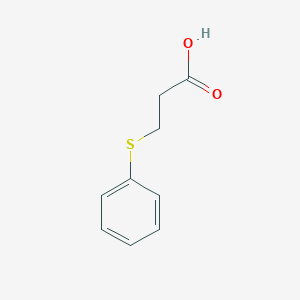
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)
